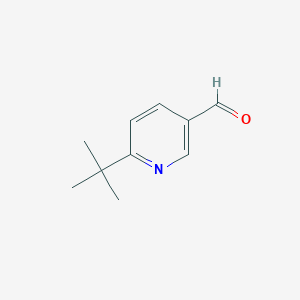

6-tert-Butyl-3-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZRGMFRRCQYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459733 | |

| Record name | 6-tert-Butyl-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391900-69-9 | |

| Record name | 6-tert-Butyl-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6-tert-Butyl-3-formylpyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 6-tert-Butyl-3-formylpyridine

Authored by a Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and materials science, the strategic design and synthesis of functionalized heterocyclic compounds are of paramount importance. Among these, pyridine derivatives stand out for their versatile applications. This guide provides a detailed exploration of this compound, a key building block whose unique electronic and steric properties make it a valuable intermediate in the development of novel pharmaceuticals and functional materials.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the critical importance of rigorous characterization. The methodologies described herein are presented as self-validating systems, emphasizing reproducibility and reliability in the laboratory setting.

Strategic Importance of this compound

The this compound scaffold is of significant interest due to the interplay of its constituent functional groups. The tert-butyl group at the 6-position exerts a strong steric and electronic effect, influencing the reactivity of the pyridine ring and providing a bulky, lipophilic moiety. This can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. The formyl group at the 3-position is a versatile chemical handle, readily participating in a wide array of chemical transformations such as reductive aminations, Wittig reactions, and the formation of Schiff bases, opening avenues for diverse molecular elaborations.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we will delve into a common and reliable method: the oxidation of the corresponding alcohol.

Preferred Synthetic Route: Oxidation of (6-(tert-Butyl)pyridin-3-yl)methanol

This two-step approach is often favored for its relatively clean conversion and the commercial availability of the starting materials. The overall transformation is depicted below:

Figure 1: Synthetic workflow for this compound.

2.1.1. Step-by-Step Protocol: Oxidation with Manganese Dioxide

This protocol details the oxidation of (6-(tert-Butyl)pyridin-3-yl)methanol to the target aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it well-suited for this transformation, minimizing over-oxidation to the carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (6-(tert-Butyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. The choice of solvent is critical; DCM is often preferred due to its inertness and ease of removal post-reaction.

-

Reagent Addition: Add activated manganese dioxide (5-10 eq) to the solution. The large excess of MnO₂ is necessary to drive the reaction to completion due to its heterogeneous nature and the deactivation of its surface during the reaction.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the solid MnO₂. The filter cake should be washed with additional solvent to ensure complete recovery of the product. The combined filtrates are then concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is crucial for removing any unreacted starting material and non-polar impurities.

2.1.2. Causality and Experimental Rationale

-

Choice of Oxidant: While other oxidants like PCC or those used in Swern or Dess-Martin oxidations could be employed, MnO₂ offers the advantage of mild reaction conditions and a simple workup procedure (filtration). This avoids the introduction of potentially problematic soluble byproducts.

-

Solvent Selection: The inertness of DCM prevents side reactions and its volatility simplifies the post-reaction concentration step.

-

Excess Reagent: The heterogeneous nature of the MnO₂ oxidation necessitates a large stoichiometric excess to provide sufficient surface area for the reaction to proceed at a reasonable rate.

Comprehensive Characterization

Rigorous characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach is essential for a self-validating system of analysis.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~10.1 (s, 1H, -CHO), ~8.9 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~1.4 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) | ~192 (-CHO), ~165 (Ar-C), ~155 (Ar-C), ~136 (Ar-C), ~131 (Ar-C), ~120 (Ar-C), ~35 (-C(CH₃)₃), ~30 (-C(CH₃)₃) |

| Mass Spec (EI) | m/z | Expected [M]⁺ at 177.11 |

| FT-IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch of aldehyde) |

| HPLC | Purity | >95% (typical) |

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by observing the chemical environment of the hydrogen and carbon atoms.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the proton signals and assign the chemical shifts based on known values for similar structures. The characteristic downfield singlet for the aldehyde proton is a key diagnostic peak.

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Logical Framework for Characterization

The characterization process follows a logical progression to build a comprehensive and trustworthy profile of the synthesized compound.

Figure 2: Logical workflow for the characterization of this compound.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its effective application in research and development. This guide has provided a detailed, experience-driven protocol for its preparation via the oxidation of the corresponding alcohol, emphasizing the rationale behind key experimental decisions. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous confirmation of the compound's identity and purity. By adhering to these principles of synthetic strategy and analytical validation, researchers can confidently utilize this valuable building block in their scientific endeavors.

physicochemical properties of 6-tert-Butyl-3-formylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 6-tert-Butyl-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone of drug design and discovery.[1] As a privileged structure, its unique electronic properties and capacity for hydrogen bonding often improve the pharmacokinetic profiles of bioactive molecules.[2] Substituted pyridine derivatives, such as this compound, are highly valued as key synthetic intermediates, providing a versatile platform for constructing complex molecular architectures for pharmaceuticals and agrochemicals.[2][3]

This guide offers a detailed examination of the . We will delve into its structural characteristics, spectroscopic profile, and essential handling protocols. The insights provided are intended to empower researchers to fully leverage this compound's synthetic potential, understanding not just the data but the causality behind its chemical behavior and the methodologies used to characterize it.

Molecular Identity and Structural Features

This compound is a disubstituted pyridine featuring a sterically demanding tert-butyl group at the 6-position and a reactive formyl (aldehyde) group at the 3-position.[2] The tert-butyl group can significantly influence the molecule's steric environment, potentially directing reactions at other sites and affecting its binding orientation within a biological target.[2] The aldehyde functionality serves as a critical handle for a wide array of synthetic transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.[2]

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. It is critical to note that certain values are predicted based on computational models and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source(s) |

| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [4] |

| CAS Number | 391900-69-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₃NO | [4][5][6] |

| Molecular Weight | 163.22 g/mol | [4][5][6] |

| Appearance | Pale-yellow to yellow-brown liquid | [5] |

| Boiling Point | 250.7 ± 28.0 °C (Predicted) | [5] |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 30 Ų | [4] |

Spectroscopic Characterization: A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any synthetic intermediate. For this compound, a combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~9.9-10.1 ppm (s, 1H): This downfield singlet corresponds to the aldehydic proton (-CHO). Its significant deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

-

δ ~8.8-9.0 ppm (d, J ≈ 2.0 Hz, 1H): This signal is assigned to the proton at the 2-position of the pyridine ring. It appears as a doublet due to coupling with the proton at the 4-position.

-

δ ~7.9-8.1 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H): This doublet of doublets corresponds to the proton at the 4-position, showing coupling to both the 2-position and 5-position protons.

-

δ ~7.4-7.6 ppm (d, J ≈ 8.0 Hz, 1H): This doublet is assigned to the proton at the 5-position, coupled to the 4-position proton.

-

δ ~1.3-1.5 ppm (s, 9H): A strong singlet in the upfield region, integrating to nine protons, is the classic signature of the tert-butyl group. The magnetic equivalence of the three methyl groups results in a single peak.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz): The molecule is expected to show 8 distinct carbon signals:

-

δ ~190-193 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~165-168 ppm: C6 (carbon bearing the tert-butyl group).

-

δ ~152-155 ppm: C2.

-

δ ~136-139 ppm: C4.

-

δ ~130-133 ppm: C3 (carbon bearing the formyl group).

-

δ ~120-123 ppm: C5.

-

δ ~38-40 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~29-31 ppm: Methyl carbons of the tert-butyl group.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard pulse parameters. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule.

Expected Key IR Absorption Bands (Liquid Film/ATR):

-

~3050-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

-

~2970, 2870 cm⁻¹ (strong): Aliphatic C-H stretching from the tert-butyl group.

-

~2820, 2720 cm⁻¹ (medium, often sharp): Fermi doublet characteristic of the C-H stretch of an aldehyde. The presence of these two bands is strong evidence for a formyl group.

-

~1700-1715 cm⁻¹ (strong, sharp): C=O stretching vibration of the aromatic aldehyde.[7] This is one of the most prominent peaks in the spectrum.

-

~1580, 1470 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.

Caption: Experimental workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 163.10. The presence of a strong peak at this value corresponding to the exact mass is crucial for confirming the molecular formula C₁₀H₁₃NO.[4]

-

Key Fragment Ions:

-

m/z = 148 (M-15): A very common and often prominent peak resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.

-

m/z = 134 (M-29): Loss of an ethyl radical (•C₂H₅) or CHO radical.

-

m/z = 106: Further fragmentation.

-

m/z = 57: A peak corresponding to the tert-butyl cation [(CH₃)₃C]⁺.

-

Experimental Protocols for Physical Properties

While some physical properties are computationally predicted, direct experimental verification is the gold standard in research.

Boiling Point Determination (Micro-scale)

The boiling point is a key indicator of purity for a liquid.

Caption: Workflow for micro-scale boiling point determination.

Methodology:

-

Apparatus Setup: Assemble a Thiele tube apparatus with a high-temperature heating oil.

-

Sample Preparation: Place a small amount of this compound into a small test tube. Insert a melting point capillary tube, sealed at one end, into the liquid with the open end down.

-

Assembly: Attach the test tube to a thermometer and place the assembly into the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.

-

Observation: As the liquid heats, air trapped in the capillary will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge.

-

Cooling & Measurement: Remove the heat source. The stream of bubbles will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Assessment

Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To 1 mL of each solvent in a separate vial, add ~10 mg of this compound.

-

Observation: Vigorously mix each vial. Observe if the compound dissolves completely.

-

Classification:

-

Soluble: Forms a clear, homogeneous solution.

-

Partially Soluble: Some solid dissolves, but some remains undissolved.

-

Insoluble: The compound does not appear to dissolve.

-

-

Prediction: Given its structure (a polar pyridine-aldehyde head and a nonpolar tert-butyl tail), this compound is expected to be soluble in moderately polar to nonpolar organic solvents like dichloromethane, acetone, and ethanol, and likely insoluble in water.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

GHS Hazard Identification: [4]

-

Signal Word: Warning

-

Hazard Statements:

Recommended Precautions: [8]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe fumes or vapors. Wash hands thoroughly after handling. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] A recommended storage temperature is 2-8°C.[5] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

This compound is a valuable synthetic building block with well-defined physicochemical properties. Its structure, confirmed by a combination of NMR, IR, and mass spectrometry, offers dual functionality: a sterically influential tert-butyl group and a highly reactive aldehyde. A thorough understanding of its spectroscopic fingerprint, physical characteristics, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel therapeutic agents.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 391900-69-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. scbt.com [scbt.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to 6-tert-Butyl-3-formylpyridine

This guide provides a comprehensive technical overview of 6-tert-butyl-3-formylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core identifiers, synthesis protocols, safety considerations, and significant applications, offering insights grounded in established scientific principles and practices.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research and development. This compound is unambiguously defined by the following identifiers and properties.

Nomenclature and Structural Data

| Identifier | Value | Source |

| CAS Number | 391900-69-9 | [1] |

| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [1] |

| Synonyms | 6-(tert-Butyl)nicotinaldehyde, 6-tert-Butyl-pyridine-3-carbaldehyde | [1] |

| Molecular Formula | C10H13NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | [1] |

| InChI Key | QOZRGMFRRCQYGU-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point | 181 °C | [2] |

| Density | 1.126 g/cm³ at 25 °C | [2] |

| Melting Point | 104-110 °C | |

| LogP (Octanol/Water Partition Coefficient) | ~0.71 at 20.5 °C | [2] |

These fundamental data points are crucial for experimental design, reaction monitoring, and ensuring the correct material is utilized in any given application. The moderate lipophilicity, as indicated by the LogP value, suggests good solubility in a range of organic solvents.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple synthetic routes to this compound may exist, a common conceptual approach involves the introduction of the tert-butyl and formyl groups onto a pyridine scaffold. A generalized workflow is depicted below.

Caption: A conceptual workflow for the synthesis of this compound.

A plausible synthetic strategy could involve starting with a di-substituted pyridine, such as 2-chloro-5-iodopyridine.[3] The tert-butyl group can be introduced via a palladium-catalyzed cross-coupling reaction. The formyl group can then be formed through various methods, such as the oxidation of a corresponding alcohol or methyl group, or by formylation of the pyridine ring. The specific reagents and conditions would be chosen based on factors like yield, scalability, and functional group tolerance.

Part 3: Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a valuable component in designing molecules that interact with biological targets.

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly useful for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These reactions allow for the facile introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

For instance, pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against Mycobacterium tuberculosis.[6] The aldehyde functionality of this compound could be readily converted to a carboxamide, providing a route to novel anti-tubercular agents. Furthermore, substituted pyridine derivatives have been investigated as inhibitors of various enzymes, highlighting the broad potential of this chemical class.[7]

Part 4: Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are essential when handling this compound.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The corresponding signal word is Warning .[1]

Recommended Handling and Storage

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] In case of insufficient ventilation, a suitable respirator should be used.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is advisable to store under an inert atmosphere to maintain product quality.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Part 5: Experimental Protocols

Conceptual Protocol: Palladium-Catalyzed Suzuki Coupling for Aryl-Aryl Bond Formation

This is a generalized protocol and should be adapted and optimized for the specific substrates and desired scale.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a suitable base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.

The successful execution of such a protocol requires careful attention to detail, particularly in ensuring anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air and moisture.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined chemical identity, coupled with the reactivity of its aldehyde functional group, makes it a key intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and safe handling practices is essential for any researcher or scientist working with this compound.

References

- 1. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-tert-Butyl-3-formylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-Butyl-3-formylpyridine, also known by its IUPAC name 6-tert-butylpyridine-3-carbaldehyde, is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its unique structural features, comprising a sterically hindering tert-butyl group and a reactive formyl group on the pyridine scaffold, make it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a pyridine ring substituted at the 6-position with a tert-butyl group and at the 3-position with a formyl (aldehyde) group.

The presence of the electron-withdrawing formyl group and the electron-donating tert-butyl group on the pyridine ring influences its reactivity and electronic properties, making it a unique synthon for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data is based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Appearance | Pale-yellow to yellow-brown liquid | Inferred from supplier data |

| Boiling Point | 250.7 ± 28.0 °C (Predicted) | [1][3] |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents | General chemical knowledge |

Synthesis of this compound

A potential synthetic pathway could involve the following conceptual steps:

References

An In-Depth Technical Guide to 6-tert-Butylpyridine-3-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-tert-butylpyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and provides an in-depth analysis of a scientifically vetted synthesis protocol. Furthermore, it offers a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, to ensure verifiable identification and quality assessment. The guide also explores the compound's significance and applications, particularly in the development of novel therapeutics, supported by authoritative references. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical process development.

Introduction and Chemical Identity

6-tert-Butylpyridine-3-carbaldehyde, systematically named according to IUPAC nomenclature, is a substituted pyridine derivative. The presence of a sterically hindering tert-butyl group at the 6-position and a reactive aldehyde (formyl) group at the 3-position makes it a versatile intermediate for introducing the 6-tert-butyl-3-pyridinylmethyl moiety into more complex molecules. This structural motif is of significant interest in the design of novel therapeutic agents due to the favorable metabolic stability often imparted by the tert-butyl group and the synthetic versatility of the aldehyde functionality.

Synonyms: 6-tert-Butyl-3-formylpyridine, 6-(tert-Butyl)nicotinaldehyde.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-tert-butylpyridine-3-carbaldehyde is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | PubChem |

| CAS Number | 391900-69-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Boiling Point | 250.7 °C | Commercial Suppliers |

| SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | PubChem |

| InChIKey | QOZRGMFRRCQYGU-UHFFFAOYSA-N | PubChem |

Synthesis and Mechanism

The synthesis of 6-tert-butylpyridine-3-carbaldehyde can be approached through various synthetic strategies common for the functionalization of pyridine rings. One plausible and efficient route involves the oxidation of the corresponding alcohol, (6-tert-butylpyridin-3-yl)methanol. This precursor can be synthesized from commercially available starting materials. A general workflow for such a synthesis is depicted below.

Caption: A generalized workflow for the synthesis of 6-tert-butylpyridine-3-carbaldehyde.

Experimental Protocol: Oxidation of (6-tert-butylpyridin-3-yl)methanol

This protocol describes a common method for the selective oxidation of a primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.

Materials:

-

(6-tert-butylpyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of (6-tert-butylpyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 6-tert-butylpyridine-3-carbaldehyde.

Trustworthiness of the Protocol: This protocol employs a standard and reliable oxidation method. The progress is easily monitored by TLC, and the purification by column chromatography is a standard procedure for isolating compounds of this nature. The use of a mild oxidant like MnO₂ minimizes the risk of over-oxidation to the carboxylic acid.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below is a detailed analysis of the expected spectroscopic data for 6-tert-butylpyridine-3-carbaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Caption: Structure of 6-tert-butylpyridine-3-carbaldehyde.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~9.0 | d | 1H | Pyridine H-2 |

| ~8.2 | dd | 1H | Pyridine H-4 |

| ~7.5 | d | 1H | Pyridine H-5 |

| ~1.4 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Expertise & Experience: The downfield shift of the aldehyde proton to ~10.1 ppm is characteristic. The pyridine protons will appear in the aromatic region, with their specific shifts and coupling constants determined by the electronic effects of the aldehyde and tert-butyl groups. The singlet for the nine tert-butyl protons is a key identifying feature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~165 | Pyridine C-6 |

| ~154 | Pyridine C-2 |

| ~136 | Pyridine C-4 |

| ~131 | Pyridine C-3 |

| ~120 | Pyridine C-5 |

| ~37 | Quaternary Carbon (-C(CH₃)₃) |

| ~30 | tert-Butyl Carbons (-C(CH₃)₃) |

Expertise & Experience: The aldehyde carbonyl carbon is expected to have a significant downfield shift. The shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~2870 | Medium | Aldehyde C-H stretch |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1580, 1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |

Expertise & Experience: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches is also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Interpretation |

| 163 | [M]⁺, Molecular ion |

| 148 | [M - CH₃]⁺, Loss of a methyl group |

| 134 | [M - CHO]⁺, Loss of the formyl group |

| 106 | [M - C(CH₃)₃]⁺, Loss of the tert-butyl group |

Expertise & Experience: The molecular ion peak at m/z 163 should be clearly visible. Common fragmentation patterns would involve the loss of a methyl radical from the tert-butyl group or the loss of the entire tert-butyl or formyl group.

Applications in Drug Development and Research

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[2][3][4] 6-tert-butylpyridine-3-carbaldehyde serves as a valuable building block for introducing a specific pharmacophore into potential drug candidates.

Role as a Synthetic Intermediate

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination: To form secondary and tertiary amines.

-

Wittig reaction: To form alkenes.

-

Grignard and organolithium additions: To form secondary alcohols.

-

Condensation reactions: Such as the Knoevenagel condensation.

A notable example of its application is in the synthesis of N-methyl-D-aspartate (NMDA) receptor modulators. A patent describes the use of 6-tert-butylpyridine-3-carbaldehyde as a key starting material in a multi-step synthesis to produce complex heterocyclic systems with potential therapeutic applications in neurological disorders.[5]

Caption: Synthetic utility of 6-tert-butylpyridine-3-carbaldehyde in the preparation of NMDA receptor modulators.[5]

Significance of the 6-tert-Butyl Pyridine Moiety

The inclusion of a tert-butyl group on the pyridine ring can offer several advantages in drug design:

-

Metabolic Stability: The bulky tert-butyl group can shield adjacent positions on the pyridine ring from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the compound's solubility, permeability, and protein binding characteristics.

-

Conformational Restriction: The steric bulk can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.

The development of substituted pyridine derivatives continues to be an active area of research for a wide range of therapeutic targets, including enzymes and receptors.[2][6]

Safety and Handling

6-tert-Butylpyridine-3-carbaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

6-tert-Butylpyridine-3-carbaldehyde is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a sterically hindered pyridine ring and a reactive aldehyde group makes it an important intermediate for the development of novel compounds, particularly in the area of drug discovery. The synthetic protocols and detailed spectroscopic analysis provided in this guide offer a solid foundation for researchers and drug development professionals to confidently utilize this compound in their work.

References

- 1. CAS 391900-69-9: 3-Pyridinecarboxaldehyde,6-(1,1-dimethyle… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. WO2018119374A1 - Nmda receptor modulators and uses thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 6-tert-Butyl-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-tert-Butyl-3-formylpyridine, a key intermediate in pharmaceutical synthesis.[1] This document outlines detailed experimental protocols for determining the solubility of this compound in a range of pharmaceutically relevant solvents. Furthermore, it delves into a systematic approach for evaluating its stability under various stress conditions as mandated by international guidelines. The guide elucidates potential degradation pathways based on the inherent reactivity of the pyridine aldehyde scaffold and provides a framework for the development of stability-indicating analytical methods. The insights and methodologies presented herein are intended to empower researchers in drug discovery and development to effectively characterize and handle this important molecule, ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 6-(tert-Butyl)nicotinaldehyde, is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its structural features—a pyridine ring, a sterically hindering tert-butyl group, and a reactive formyl (aldehyde) group—make it a versatile synthon for creating complex molecular architectures.[2] The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of a molecule.[1] The aldehyde functionality offers a reactive handle for a plethora of chemical transformations, including reductive amination, oxidation, and condensation reactions. The tert-butyl group, on the other hand, can impart significant effects on the molecule's metabolic stability and receptor binding profile.[3][4]

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug development. Solubility directly impacts formulation strategies and bioavailability, while stability is a critical determinant of a drug substance's shelf-life and the safety profile of the final drug product. This guide provides a robust framework for the systematic evaluation of these key parameters.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK--[5] |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK--[5] |

| Appearance | Pale-yellow to yellow-brown liquid (predicted) | --INVALID-LINK--[6] |

| Boiling Point | 250.7±28.0 °C (Predicted) | --INVALID-LINK--[6] |

| Density | 1.013±0.06 g/cm³ (Predicted) | --INVALID-LINK--[6] |

| SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | --INVALID-LINK--[5] |

| InChIKey | QOZRGMFRRCQYGU-UHFFFAOYSA-N | --INVALID-LINK--[5] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an API or intermediate is a critical factor influencing its absorption, distribution, and formulation development. The presence of both a polar pyridine ring and a nonpolar tert-butyl group in this compound suggests a nuanced solubility profile.

Predicted Solubility

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors, suggesting some solubility in protic solvents. However, the large, nonpolar tert-butyl group is expected to significantly limit aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are likely to be effective at solvating the molecule due to their ability to engage in dipole-dipole interactions with the polar pyridine and aldehyde moieties.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The hydrophobic tert-butyl group and the aromatic pyridine ring suggest good solubility in nonpolar and weakly polar organic solvents.

Experimental Determination of Solubility

A definitive solubility profile must be established through rigorous experimental evaluation. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination by HPLC

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, toluene).

-

Ensure a solid excess of the compound is visible in each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC-UV:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Inject the diluted samples and the standard solutions into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Data Presentation: Predicted and Experimental Solubility

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | Low | To be determined |

| Phosphate Buffer (pH 7.4) | Low | To be determined |

| Methanol | Moderate to High | To be determined |

| Ethanol | Moderate to High | To be determined |

| Acetonitrile | High | To be determined |

| Dichloromethane | High | To be determined |

| Toluene | High | To be determined |

| Hexane | Moderate | To be determined |

Visualization of Experimental Workflow

Caption: Workflow for determining equilibrium solubility.

Stability Profile: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol for Forced Degradation

The following protocol outlines a comprehensive forced degradation study for this compound. A target degradation of 5-20% is generally desirable to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the parent compound.

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified time.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and keep at room temperature for a specified time.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at 80 °C for a specified time. Also, heat a solution of the compound at 60 °C.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation products.

-

Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the degradation products, which is crucial for structural elucidation.

-

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants | Major Degradant (m/z) |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | To be determined | To be determined | To be determined | To be determined |

| Basic Hydrolysis | 0.1 M NaOH, RT | To be determined | To be determined | To be determined | To be determined |

| Oxidation | 3% H₂O₂, RT | To be determined | To be determined | To be determined | To be determined |

| Thermal (Solid) | 80 °C | To be determined | To be determined | To be determined | To be determined |

| Thermal (Solution) | 60 °C | To be determined | To be determined | To be determined | To be determined |

| Photolytic (Solid) | ICH Q1B | To be determined | To be determined | To be determined | To be determined |

| Photolytic (Solution) | ICH Q1B | To be determined | To be determined | To be determined | To be determined |

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 6-tert-butylnicotinic acid. This is a very common degradation pathway for aldehydes.[7]

-

Hydrolysis: While the core pyridine structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening reactions, although this is less likely under typical forced degradation conditions.

-

Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation.[8] Potential reactions include photo-oxidation of the aldehyde or reactions involving the pyridine ring.

-

Thermal Degradation: At elevated temperatures, dealkylation of the tert-butyl group could occur, although this would likely require significant thermal stress.[9]

Visualization of Predicted Degradation Pathway

Caption: Predicted degradation pathways for the molecule.

Drug-Excipient Compatibility Considerations

During formulation development, it is crucial to assess the compatibility of the API with various excipients. The aldehyde functionality of this compound presents a potential for incompatibility with certain common excipients.

-

Primary and Secondary Amines: Aldehydes can react with primary and secondary amines to form Schiff bases (imines) and enamines, respectively.[10] Therefore, excipients containing amine functional groups should be carefully evaluated for their compatibility.

-

Reducing Sugars: While the Maillard reaction typically involves a reducing sugar and an amine, the reactive nature of aldehydes warrants caution when formulating with excipients like lactose.[5]

-

Oxidizing Agents: Excipients that may contain peroxide impurities (e.g., povidone, polyethylene glycols) could potentially oxidize the aldehyde group.[10]

A systematic drug-excipient compatibility study, typically involving binary mixtures of the compound with individual excipients stored under accelerated conditions, is highly recommended.

Conclusion

This technical guide has provided a comprehensive framework for the characterization of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary for informed decision-making throughout the drug development process. The predictive insights into solubility and degradation pathways serve as a valuable starting point for these investigations. A thorough understanding of these fundamental properties is essential for the successful translation of this versatile building block into safe and effective pharmaceutical products.

References

- 1. This compound | 391900-69-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-hydroxy-6-(t-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 10. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of 6-tert-Butyl-3-formylpyridine in Modern Synthesis

An In-depth Technical Guide to the Commercial Sourcing and Application of 6-tert-Butyl-3-formylpyridine

In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. Heterocyclic aldehydes, particularly those derived from pyridine, serve as versatile and indispensable building blocks. Among these, this compound (also known as 6-tert-butylpyridine-3-carbaldehyde) has emerged as a key intermediate of significant interest. Its unique substitution pattern—featuring a sterically demanding tert-butyl group and a reactive formyl group—offers chemists precise control over subsequent synthetic transformations. The tert-butyl group imparts increased solubility in organic solvents and can sterically direct reactions, while the aldehyde functionality is a gateway to a vast array of chemical modifications, including reductive aminations, Wittig reactions, and condensations. This guide provides an in-depth analysis of this compound, covering its synthesis, applications, commercial availability, and essential quality control protocols for researchers, chemists, and drug development professionals.

Core Physicochemical Properties and Identification

A precise understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible research. This compound is identified by a unique set of descriptors that ensure its unambiguous identification in literature, patents, and supplier catalogs.

| Property | Value | Source(s) |

| CAS Number | 391900-69-9 | [1][] |

| Molecular Formula | C₁₀H₁₃NO | [1][] |

| Molecular Weight | 163.22 g/mol | [1][] |

| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [1] |

| Synonyms | This compound, 6-tert-butylnicotinaldehyde | [1] |

| Appearance | Typically a solid (inquire with supplier) | |

| SMILES | CC(C)(C)C1=NC=C(C=C1)C=O | [1] |

Synthetic Pathways and Mechanistic Considerations

While readily available commercially, understanding the synthetic origin of this compound provides valuable insight into potential impurities and informs its reactivity. A common and logical approach to its synthesis involves the formylation of a pre-existing 2-tert-butylpyridine ring system. This is often achieved through a directed ortho-metalation (DoM) strategy followed by quenching with an appropriate formylating agent.

Plausible Synthetic Workflow: Directed Ortho-Metalation

The workflow below illustrates a plausible, high-yield pathway. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. The nitrogen atom of the pyridine ring directs the deprotonation to the C2 position. However, the large tert-butyl group at C6 sterically hinders this position, forcing the lithiation to occur at the C3 position, a phenomenon known as remote metalation. This regioselectivity is the cornerstone of this synthetic route.

Caption: Plausible synthetic workflow for this compound via directed ortho-metalation.

Key Applications in Medicinal Chemistry and Drug Discovery

The 6-tert-butyl-pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry. Its presence in molecules is often associated with potent and selective biological activity.

-

Anti-Tuberculosis Agents: Research has identified pyridine carboxamide derivatives as promising hits against Mycobacterium tuberculosis.[3] These compounds often act as prodrugs, requiring activation by bacterial enzymes. The specific substitution on the pyridine ring is critical for activity, making this compound a valuable starting material for generating diverse libraries of potential anti-tubercular agents.[3]

-

Antiviral Inhibitors (SARS-CoV): In the search for inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication, N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were discovered and optimized.[4] The 3-pyridyl group was found to occupy the crucial S1 pocket of the enzyme. Starting from this compound allows for the introduction of the tert-butyl group into the core structure, which can be used to probe other pockets (e.g., S2 or S3) of the enzyme active site to enhance potency and selectivity.[4]

-

Enzyme Inhibition: More broadly, pyridine carboxylic acid isomers and their derivatives are foundational to a vast number of enzyme inhibitors targeting diseases ranging from cancer and diabetes to HIV/AIDS.[5] The ability to readily modify the aldehyde group of this compound makes it an ideal starting point for structure-activity relationship (SAR) studies in the development of novel enzyme inhibitors.[5]

Commercial Sourcing: A Comparative Analysis of Suppliers

For researchers and development teams, securing a reliable supply of high-purity starting materials is non-negotiable. This compound is available from several specialized chemical suppliers. When selecting a vendor, considerations should include purity, available quantities, lead times, and the quality of technical documentation provided (e.g., Certificate of Analysis).

| Supplier | Purity | Available Quantities | Notes |

| BOC Sciences | Inquiry-based | mg, g, kg, ton | A major supplier to the pharmaceutical and biotech industries, offering custom synthesis and bulk quantities.[] |

| ChemicalBook | Inquiry-based | Varies by listing | An aggregator platform that connects buyers with various manufacturers and suppliers, useful for price comparison.[6][7] |

| MySkinRecipes | 97% | Varies | A supplier often catering to research and smaller-scale synthesis needs.[8] |

Note: Availability and specifications are subject to change. Always confirm details directly with the supplier before ordering.

Quality Control and Analytical Verification Protocol

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. A multi-step analytical protocol ensures the material meets the standards required for subsequent, often costly and time-consuming, synthetic steps.

Recommended QC Workflow

-

Visual Inspection: Check for uniform color and consistency.

-

Solubility Test: Confirm solubility in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

-

¹H NMR Spectroscopy:

-

Objective: Confirm the chemical structure and identify organic impurities.

-

Method: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Signals:

-

A singlet in the aldehydic region (~9.8-10.1 ppm).

-

Signals in the aromatic region (7.5-9.0 ppm) corresponding to the three pyridine protons.

-

A sharp singlet at ~1.3 ppm integrating to 9 protons, characteristic of the tert-butyl group.

-

-

Acceptance Criteria: The integration of the peaks should match the expected proton count, and impurity peaks should be minimal (typically <2-5% for high-purity grade).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Quantify the purity of the compound.

-

Method: A standard reverse-phase method using a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) is typically effective.[9]

-

Acceptance Criteria: The main peak should account for >95% or >98% of the total peak area, depending on the grade required for the application.

-

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on GHS classifications for similar pyridine aldehydes, this compound should be handled with care.

-

Hazards: The compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling. Work in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple reagent; it is a strategic enabler for innovation in medicinal chemistry. Its well-defined reactivity and the advantageous properties imparted by its substitution pattern make it a valuable asset for constructing complex molecular architectures. By understanding its synthesis, leveraging its reactivity in key applications, sourcing it from reputable suppliers, and verifying its quality with rigorous analytical methods, researchers can confidently and efficiently advance their discovery programs.

References

- 1. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. 391900-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 6-tert-Butyl-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-tert-Butyl-3-formylpyridine, also known as 6-tert-butylnicotinaldehyde, is a substituted pyridine carboxaldehyde that serves as a valuable building block in modern medicinal chemistry. Its unique structural features, combining a sterically demanding tert-butyl group with a reactive aldehyde on a pyridine scaffold, make it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors. This guide provides an in-depth overview of the critical safety protocols, handling procedures, and relevant chemical context for researchers and drug development professionals working with this compound. By understanding the underlying principles of its reactivity and associated hazards, scientists can confidently and safely incorporate this compound into their synthetic workflows to advance therapeutic discovery.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The tert-butyl group significantly influences the lipophilicity and steric environment of the molecule, while the formyl group is the primary site of reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [PubChem] |

| Molecular Weight | 163.22 g/mol | [PubChem] |

| CAS Number | 391900-69-9 | [PubChem] |

| IUPAC Name | 6-tert-butylpyridine-3-carbaldehyde | [PubChem] |

| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |

| Boiling Point | Data not widely available; analogous compounds like 3-pyridinecarboxaldehyde boil at ~181 °C | [Sigma-Aldrich][1] |

| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and THF | General chemical knowledge |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

-

H315: Causes skin irritation. (Warning: Skin corrosion/irritation)

-

H319: Causes serious eye irritation. (Warning: Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation. (Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation)

The aldehyde functional group is a known sensitizer, and prolonged or repeated skin contact may lead to an allergic reaction in susceptible individuals.[1][2]

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and aerosols, which are respiratory irritants.[1] The causality is straightforward: by containing the vapors at the source, the fume hood prevents them from entering the breathing zone of the researcher.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure. The following diagram outlines a logical workflow for PPE selection.

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications:

-

Hand Protection: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use. If handling larger quantities or if there is a risk of prolonged contact, consider double-gloving or using thicker neoprene gloves. Immediately remove and dispose of contaminated gloves.[3]

-

Eye Protection: ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient to protect against splashes.

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are also mandatory.

-

Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or fume hood failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Container: Keep the compound in a tightly sealed, clearly labeled container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[1][2]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] Some suppliers recommend refrigeration.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze unwanted side reactions or decomposition.[2]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Caption: Emergency Response Protocol for this compound.

Spill Cleanup:

For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material in a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways.

Application in Drug Discovery: The Ugi Reaction

This compound is a valuable reagent in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This reaction is a cornerstone of combinatorial chemistry and is widely used in drug discovery to rapidly generate libraries of complex, drug-like molecules from simple starting materials. The aldehyde functionality of this compound is key to its participation in this reaction.

A prominent example of a reaction where this compound would be a suitable starting material is in the synthesis of non-covalent inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication.[4] While the original publication used the parent 3-pyridinecarboxaldehyde, the following protocol is illustrative of how this compound would be employed.

Illustrative Experimental Protocol: Ugi-4CR for Protease Inhibitor Scaffolds

Objective: To synthesize a dipeptide-like scaffold using a four-component Ugi reaction.

Reactants:

-

Aldehyde: this compound

-

Amine: 4-tert-butylaniline

-

Carboxylic Acid: Furan-2-carboxylic acid

-

Isocyanide: tert-butylisocyanide

Procedure:

-

Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add methanol (2.5 mL).

-

Addition of Reactants: Sequentially add this compound (0.5 mmol, 1.0 equiv), 4-tert-butylaniline (0.5 mmol, 1.0 equiv), and furan-2-carboxylic acid (0.5 mmol, 1.0 equiv) to the methanol. Stir the mixture to dissolve the solids.

-

Addition of Isocyanide: Add tert-butylisocyanide (0.5 mmol, 1.0 equiv) to the reaction mixture.

-

Reaction: Stir the mixture at ambient temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Analysis: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the final compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the formation of the initial imine intermediate.

-

Stoichiometry: Equimolar amounts of the four components are typically used to maximize the yield of the desired product.

-

Temperature: The reaction is often run at room temperature, making it experimentally convenient and energy-efficient.

-